Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Description
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS 2680541-86-8) is a bicyclic organic compound with a 2-azabicyclo[2.1.1]hexane core. Its molecular formula is C₉H₁₆ClNO₃, and it has a molecular weight of 221.68 g/mol . Key structural features include:
- A 2-azabicyclo[2.1.1]hexane scaffold, which imposes steric constraints and influences reactivity.
- A methoxymethyl substituent at position 1, contributing to hydrophilicity.
- A methyl ester group at position 4, which may serve as a prodrug moiety or influence metabolic stability.
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H |
InChI Key |
ZNAYSBOSKYLSJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(CN2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .
Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form carbonyl-containing derivatives. For example:
-
Ketone Formation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the bicyclic structure to yield ketones.
-
Carboxylic Acid Formation : Oxidation of the ester group with strong oxidizing agents (e.g., KMnO₄) converts it into a carboxylic acid.
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Ketone Formation | KMnO₄, acidic conditions | Bicyclic ketone derivative | |
| Carboxylic Acid | KMnO₄, acidic conditions | Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
Reduction Reactions
The compound participates in reduction reactions, primarily targeting its ester and amine groups:
-
Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester group to form alcohols.
-
Amine Reduction : While not explicitly detailed, the azabicyclic amine may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd).
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Ester Reduction | LiAlH₄ | Alcohol derivative |
Ester Hydrolysis
Hydrolysis of the ester group occurs under basic or acidic conditions:
-
Basic Hydrolysis : Treatment with NaOH converts the ester to the corresponding carboxylic acid.
-
Acidic Hydrolysis : Use of dilute HCl/H₂O also yields the carboxylic acid.
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Basic Hydrolysis | NaOH, aqueous conditions | Carboxylic acid derivative | |
| Acidic Hydrolysis | HCl, H₂O | Carboxylic acid derivative |
Amine Alkylation
The azabicyclic amine undergoes alkylation to form substituted derivatives:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated bicyclic compounds.
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Amine Alkylation | Alkyl halide, NaH | N-alkylated bicyclic derivative |
Derivatization of Functional Groups
The compound’s ester and amine groups enable further functionalization:
-
Esterification : Reaction with methyl chloroformate yields methyl esters, as demonstrated in analogous bicyclic systems .
-
Amide Formation : Conversion of the ester to an amide via amidation with amines (e.g., ammonium chloride).
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Esterification | Methyl chloroformate | Methyl ester derivative | |
| Amidation | Amine, coupling agent | Amide derivative |
Oxidative Cleavage
The bicyclic framework may undergo oxidative cleavage under specific conditions:
-
Ring Cleavage : Use of TPAP/NMO (tetrapropylammonium perruthenate/N-methylmorpholine N-oxide) can oxidatively cleave strained rings, potentially yielding carbonyl-containing fragments .
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Oxidative Cleavage | TPAP/NMO | Carbonyl-containing fragments |
Mechanistic Insights
The compound’s reactivity is influenced by:
Scientific Research Applications
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related bicyclic derivatives, focusing on substituents, functional groups, and molecular properties.
Substituent Variations on the Bicyclic Core
Table 1: Substituent-Based Comparison
Key Observations :
Functional Group Modifications
Table 2: Functional Group Impact
Biological Activity
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H13NO3·HCl
- Molecular Weight : 175.65 g/mol
- CAS Number : 1783400-10-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.
Antibacterial Properties
Recent investigations have highlighted the compound's antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL depending on the strain tested . This suggests a promising role in combating antibiotic resistance.
Enzyme Inhibition
The compound has shown dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA management. The crystal structure analysis revealed its binding mode at the ATP-binding site, providing insights into its mechanism of action . Such inhibition can disrupt bacterial replication, making it a candidate for further development as an antibacterial agent.
Case Studies
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate low toxicity levels in vitro, but comprehensive in vivo studies are necessary to confirm these findings and assess any potential side effects associated with long-term use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
